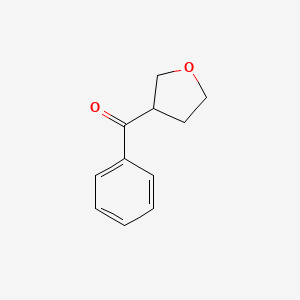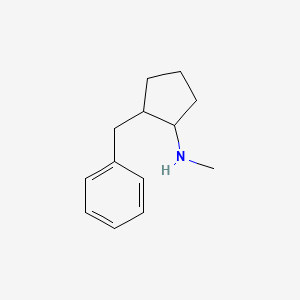![molecular formula C12H16BrN B1526839 1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine CAS No. 1248298-37-4](/img/structure/B1526839.png)
1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine
Vue d'ensemble
Description
“1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine”. However, related compounds have been synthesized through various methods, including catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine”.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine”. However, a related compound, 1−(3′−bromophenyl)−heliamine (BH), has been studied for its pharmacokinetic characterization and metabolite identification3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine”.Applications De Recherche Scientifique
Neurobiology and Drug Effects
Cyanobacterial Neurotoxins : A study investigated the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria, and its potential link to neurological diseases such as Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS) (Pablo et al., 2009). This research is relevant for understanding the impact of environmental toxins on neurological health.
Serotonin Uptake Inhibitors in Depression : Initial clinical trials have examined the effects of compounds like zimelidine, which is a serotonin uptake inhibitor, on depressed patients (Siwers et al., 1977). These studies contribute to the development of antidepressant medications by exploring how altering neurotransmitter systems affects mood disorders.
Cancer Therapy
- Energy Blockers as Anticancer Agents : The small molecule 3-bromopyruvate (3BP) has been identified as a potent and specific anticancer agent by targeting cancer cells' energy metabolism, suggesting a novel approach to cancer therapy (Ko et al., 2012). This line of research is important for developing treatments that specifically target the metabolic vulnerabilities of cancer cells.
Understanding Drug Toxicity
- Toxic Effects of MDMA : Studies on the effects of 3,4-Methylenedioxymethamphetamine (MDMA) provide insights into the neurobiological and toxicological impacts of recreational drug use, including potential damage to serotonin neurons in humans (McCann et al., 1998). This research is crucial for understanding the long-term consequences of drug abuse on mental health.
Occupational Health
- Methyl Bromide Toxicity : Research on the health effects of exposure to methyl bromide, a toxic fumigant, has implications for occupational health and safety. A study detailed the negative impact of methyl bromide fumigation work on the central nervous system, emphasizing the need for protective measures in such work environments (Park et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine”.
Orientations Futures
The future directions of a compound refer to potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-3-7-14(10)9-11-5-2-6-12(13)8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGBIPHDSPEGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)
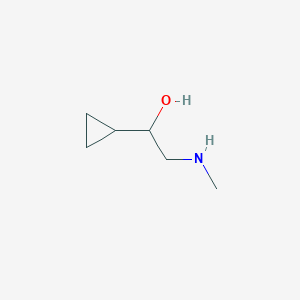

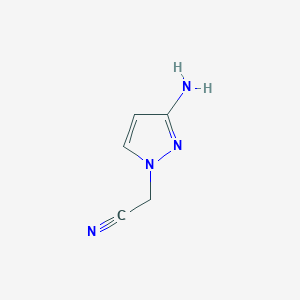
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
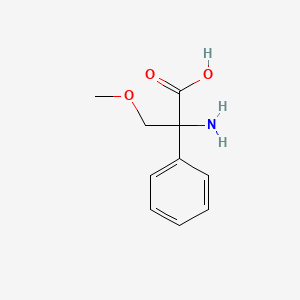
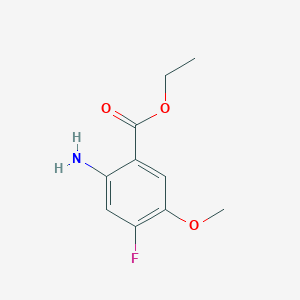
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
